N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide

Description

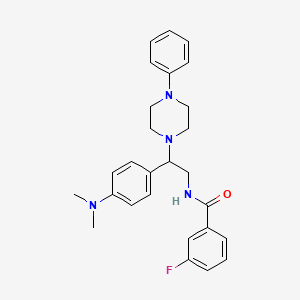

This compound is a benzamide derivative featuring a 3-fluorobenzoyl core linked to a substituted ethylamine chain. Key structural elements include:

- 3-Fluorobenzamide: Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .

- 4-Phenylpiperazine moiety: A pharmacophore frequently associated with affinity for dopamine and serotonin receptors .

The compound’s synthesis likely involves amide coupling between 3-fluorobenzoic acid derivatives and a diamine intermediate, analogous to methods described for related benzamides (e.g., ).

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-30(2)24-13-11-21(12-14-24)26(20-29-27(33)22-7-6-8-23(28)19-22)32-17-15-31(16-18-32)25-9-4-3-5-10-25/h3-14,19,26H,15-18,20H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUMKODRWOXYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . Its structure features a dimethylamino group, a phenylpiperazine moiety, and a fluorobenzamide component, which contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been studied for its effects on:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : Its interaction with dopamine D2 receptors suggests potential applications in treating psychotic disorders.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

Case Studies

- Antidepressant Effects : A study investigated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.

- Anticancer Properties : In vitro studies using human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) demonstrated that the compound exhibited cytotoxic effects, leading to decreased cell viability. The mechanism was linked to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes.

- Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound displayed a favorable safety profile with minimal adverse effects noted in preclinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzamides

Analysis :

- The dichlorophenylpiperazine in enhances dopamine D3 selectivity, whereas the phenylpiperazine in the target compound may favor broader monoaminergic activity .

- The sulfonamide in introduces polar character, reducing CNS penetration compared to the target’s lipophilic 3-fluorobenzamide .

Fluorinated Benzamide Derivatives

Analysis :

- The spiro-diazepine in suggests conformational rigidity, unlike the flexible ethylamine chain in the target compound .

Dimethylamino-Containing Analogues

Analysis :

- The dimethylaminoethyl group in aids solubility but directs activity toward kinase targets, unlike the target’s phenylpiperazine-driven CNS effects .

- ’s methylpiperazine-pyrimidine structure is optimized for EGFR inhibition, highlighting how dimethylamino placement dictates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.